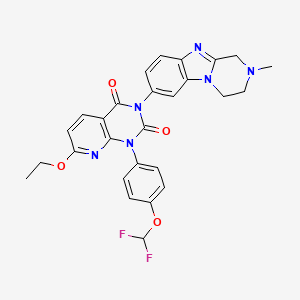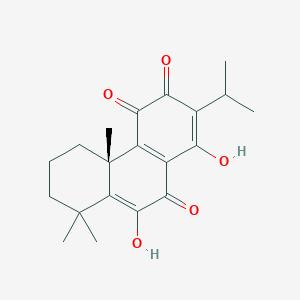
Coleon-U-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coleon-U-quinone is an abietane diterpene compound isolated from various species of the Plectranthus genus, such as Plectranthus mutabilis and Plectranthus forsteri . It is known for its potent inhibitory effects on P-glycoprotein, a protein that plays a crucial role in multidrug resistance in cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Coleon-U-quinone can be synthesized through bio-guided chromatographic fractionation from plant extracts . The process involves the extraction of the plant material, followed by chromatographic separation to isolate the compound. Specific reaction conditions and reagents used in the synthesis are not extensively documented in the literature.
Industrial Production Methods: the extraction from plant sources remains the primary method of obtaining this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Coleon-U-quinone undergoes various chemical reactions, including oxidation and reduction . It can also participate in substitution reactions, although specific details on these reactions are limited.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of this compound include its reduced forms and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Coleon-U-quinone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the behavior of abietane diterpenes. In biology and medicine, it is investigated for its potential anti-cancer properties due to its ability to inhibit P-glycoprotein and sensitize multidrug-resistant cancer cells to chemotherapy drugs like Doxorubicin . Additionally, it has shown antimicrobial and enzyme inhibitory activities .
Wirkmechanismus
The mechanism of action of Coleon-U-quinone involves its interaction with P-glycoprotein, inhibiting its activity and thereby reversing multidrug resistance in cancer cells . It also affects mitochondrial membrane potential, leading to decreased P-glycoprotein activity . The compound’s ability to undergo redox cycling plays a significant role in its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Coleon-U-quinone include other abietane diterpenoids such as Coleon U, 8α,9α-epoxythis compound, and horminone .
Uniqueness: This compound is unique due to its potent inhibitory effects on P-glycoprotein and its ability to sensitize multidrug-resistant cancer cells to chemotherapy . This makes it a valuable compound for research in overcoming drug resistance in cancer treatment.
Eigenschaften
Molekularformel |
C20H24O5 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(4bS)-1,9-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4,10-trione |
InChI |
InChI=1S/C20H24O5/c1-9(2)10-13(21)11-12(16(24)14(10)22)20(5)8-6-7-19(3,4)18(20)17(25)15(11)23/h9,21,25H,6-8H2,1-5H3/t20-/m1/s1 |
InChI-Schlüssel |
UVFVAEOJUUVPAJ-HXUWFJFHSA-N |
Isomerische SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC(C3=C(C2=O)O)(C)C)C)O |
Kanonische SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3=C(C2=O)O)(C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


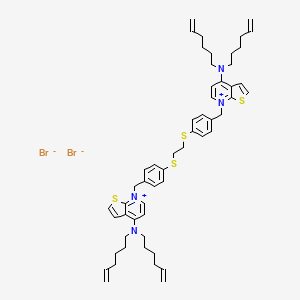
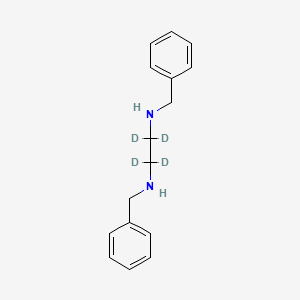


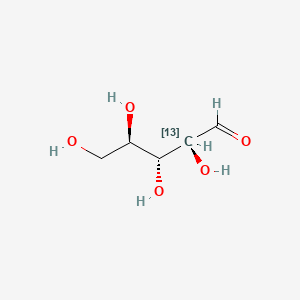
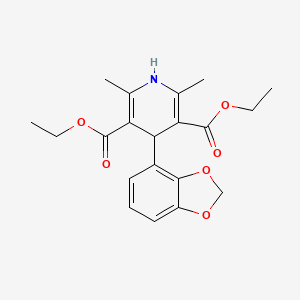


![3-{[4-(3-Nitrophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12404589.png)
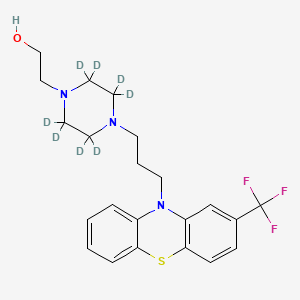
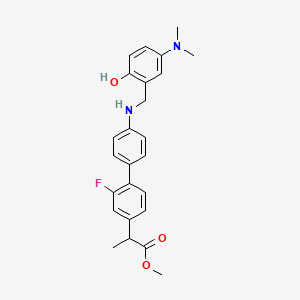
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)

